molecular formula C8H7N3O2 B8438386 3,6-Dimethyl-4-nitro-pyridine-2-carbonitrile

3,6-Dimethyl-4-nitro-pyridine-2-carbonitrile

Cat. No. B8438386
M. Wt: 177.16 g/mol
InChI Key: RRXDBAMCCYZHTN-UHFFFAOYSA-N
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Patent
US07951824B2

Procedure details

The title compound, was prepared by treatment of 2,5-Dimethyl-4-nitropyridine-N-oxide (CAS: [21816-42-2], J. Heterocyclic Chem. 34(3), 727(1997)) with Dimethylsulfate and Potassium cyanide in accordance with the general method of example 1, step 1 to yield the title compound as a brown solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[C:5]([CH3:11])=[CH:4][N+:3]=1[O-].COS(OC)(=O)=O.[C-:20]#[N:21].[K+]>>[CH3:11][C:5]1[C:4]([C:20]#[N:21])=[N:3][C:2]([CH3:1])=[CH:7][C:6]=1[N+:8]([O-:10])=[O:9] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=[N+](C=C(C(=C1)[N+](=O)[O-])C)[O-]
Name
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0 (± 1) mol
Type
reactant
Smiles
COS(=O)(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C(=NC(=CC1[N+](=O)[O-])C)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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